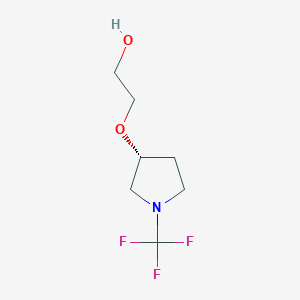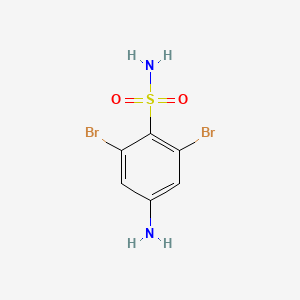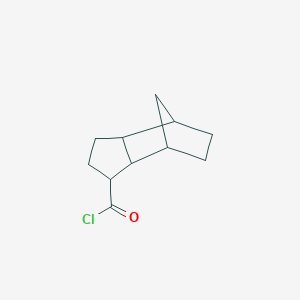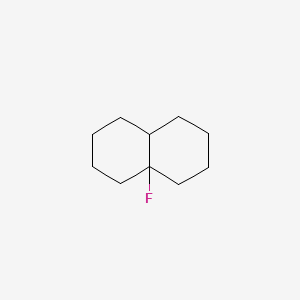
Naphthalene, 4a-fluorodecahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 4a-fluorodecahydro- is a fluorinated derivative of decahydronaphthalene It is a polycyclic hydrocarbon with the molecular formula C10H17F
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 4a-fluorodecahydro- typically involves the fluorination of decahydronaphthalene. One common method is the direct fluorination using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine.
Industrial Production Methods
Industrial production of Naphthalene, 4a-fluorodecahydro- may involve large-scale fluorination processes, often using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 4a-fluorodecahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated naphthoquinones.
Reduction: It can be reduced to form partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of naphthalene, which can have different physical and chemical properties depending on the specific reaction conditions.
Applications De Recherche Scientifique
Naphthalene, 4a-fluorodecahydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of Naphthalene, 4a-fluorodecahydro- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s ability to form strong interactions with biological molecules, potentially leading to increased efficacy in its applications. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decahydronaphthalene: The non-fluorinated parent compound, which has different chemical properties and reactivity.
Fluorinated Aromatic Compounds: Other fluorinated derivatives of aromatic hydrocarbons, which may have similar applications but different specific properties.
Uniqueness
Naphthalene, 4a-fluorodecahydro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Propriétés
Formule moléculaire |
C10H17F |
|---|---|
Poids moléculaire |
156.24 g/mol |
Nom IUPAC |
8a-fluoro-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C10H17F/c11-10-7-3-1-5-9(10)6-2-4-8-10/h9H,1-8H2 |
Clé InChI |
CZTDZHZYXOKRJW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCCCC2C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)
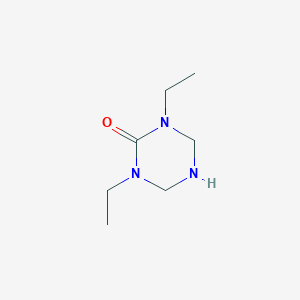
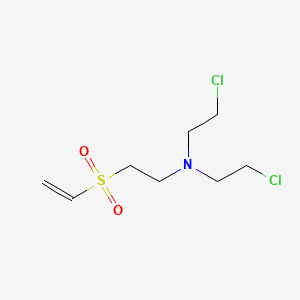
![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)
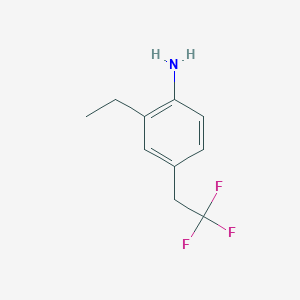
![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
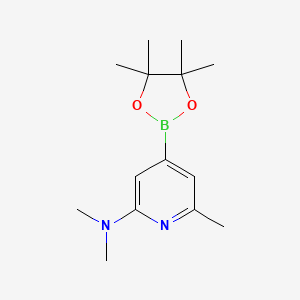
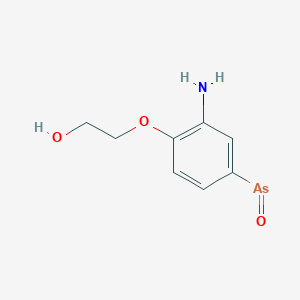
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)
